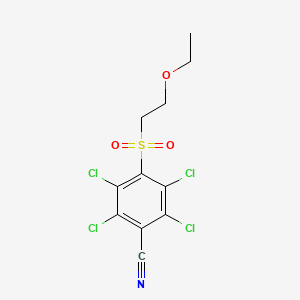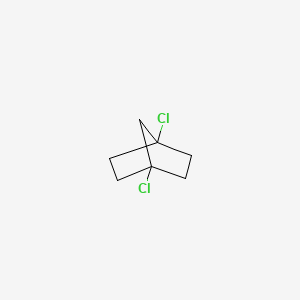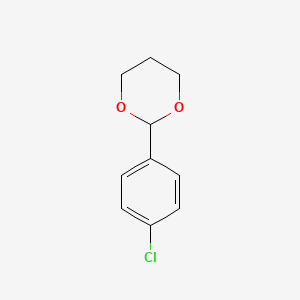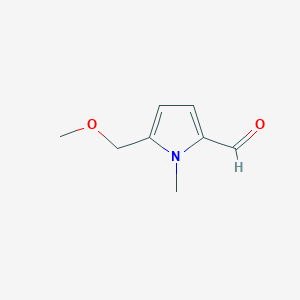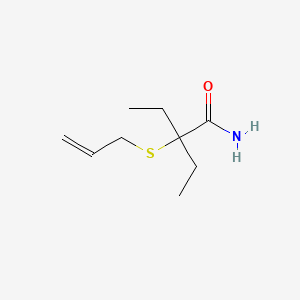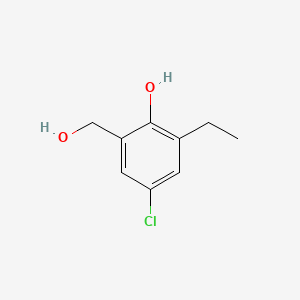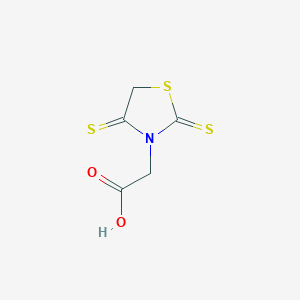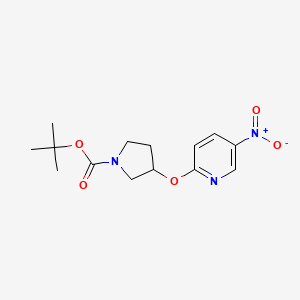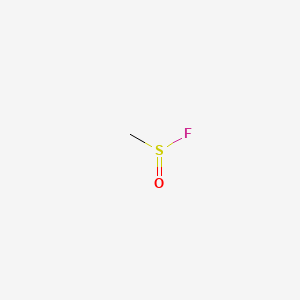![molecular formula C32H60O4 B13954727 [4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate CAS No. 37577-42-7](/img/structure/B13954727.png)
[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate is a chemical compound with the molecular formula C32H60O4 . This compound is known for its unique structural features, which include a long carbon chain and an oxan-2-yl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate typically involves multi-step organic reactions. One common method includes the esterification of the corresponding alcohol with acetic anhydride under acidic conditions. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient in terms of time and resource utilization. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism due to its long carbon chain.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate involves its interaction with specific molecular targets. The oxan-2-yl group can interact with enzymes or receptors, modulating their activity. The long carbon chain allows for integration into lipid bilayers, affecting membrane fluidity and function. These interactions can influence various biochemical pathways, making the compound useful in different research contexts.
Comparación Con Compuestos Similares
Similar Compounds
- [4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] butyrate
- [4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] propionate
Uniqueness
Compared to similar compounds, [4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate has a unique acetate group that can undergo specific chemical reactions, making it more versatile in synthetic applications. Its structural features also allow for distinct interactions in biological systems, providing unique advantages in research and industrial applications.
Propiedades
Número CAS |
37577-42-7 |
|---|---|
Fórmula molecular |
C32H60O4 |
Peso molecular |
508.8 g/mol |
Nombre IUPAC |
[4,5-dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate |
InChI |
InChI=1S/C32H60O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27(2)28(3)25-31(35-29(4)33)26-30-23-21-24-32(34)36-30/h27-28,30-31H,5-26H2,1-4H3 |
Clave InChI |
BWMYETQELIMXBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(C)C(C)CC(CC1CCCC(=O)O1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



